2-(2-Benzylphenoxy)-3-chloroaniline
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.Scientific Research Applications
Synthesis and Biological Activity
Anticancer Activity : Derivatives of 2-aminobenzophenones, synthesized through acylation of para-chloroaniline, have shown potential anticancer activity. The presence of a chlorine atom in the aromatic ring enhances biological activity, suggesting that structurally similar compounds like "2-(2-Benzylphenoxy)-3-chloroaniline" may also exhibit significant biological properties (Cortez-Maya et al., 2012).
Antimicrobial Activity : Azo-pyrazoline derivatives synthesized from 2-chloroaniline have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of chloroaniline derivatives in developing new antimicrobial agents (Hawaiz & Samad, 2012).
Chemical Properties and Sensing Applications
Electrical Conductivity and Gas Sensing : Methanesulfonic acid-doped poly(2-chloroaniline) exhibits good electrical conductivity and shows promise as a sensing material for ammonia gas, demonstrating the utility of chloroaniline derivatives in sensor development (Pandule et al., 2016).
Oxidation Mechanisms and Environmental Applications : The reactivity of ferrate(VI) with phenolic compounds, including the degradation of chlorophenols, provides insights into the environmental applications of similar compounds for water treatment and pollution remediation (Chen et al., 2019).
Fluorescence Probes : Novel synthetic benzophenone analogues, including those derived from chloroaniline, have been developed as fluorescence probes for detecting reactive oxygen species, showcasing the application of such compounds in biological and chemical detection systems (Setsukinai et al., 2003).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal.
Future Directions
This could include potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
properties
IUPAC Name |
2-(2-benzylphenoxy)-3-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-16-10-6-11-17(21)19(16)22-18-12-5-4-9-15(18)13-14-7-2-1-3-8-14/h1-12H,13,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVYOKVMOFPVMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=CC=C3Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylphenoxy)-3-chloroaniline |
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